N-(4-(2-((4-吗啉基苯基)氨基)-2-氧代乙基)噻唑-2-基)环戊烷羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

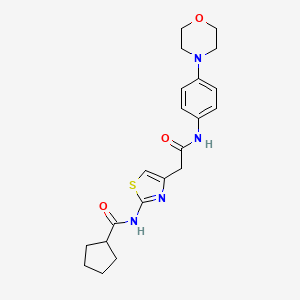

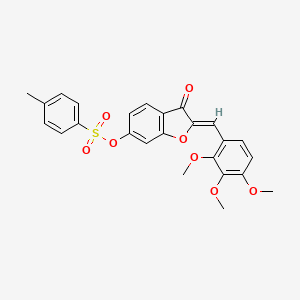

N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H26N4O3S and its molecular weight is 414.52. The purity is usually 95%.

BenchChem offers high-quality N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗肿瘤活性

该化合物表现出有希望的抗肿瘤特性。 研究人员已经合成了它的各种杂环衍生物,包括噻吩、噻唑、吡唑、吡啶、嘧啶和香豆素环 。在体外针对三种人类癌细胞系(乳腺腺癌 (MCF-7)、非小细胞肺癌 (NCI-H460) 和 CNS 癌 (SF-268))的筛选表明其具有很高的抑制作用。合成程序的简单性、一锅反应和温和的反应条件使其对进一步的生物学研究具有价值。

抗炎活性

虽然该化合物没有明确提及,但相关的衍生物已显示出抗炎活性。 例如,新合成的吡唑啉衍生物表现出抗炎作用 。在这个方向上的进一步探索可能是值得的。

新型席夫碱合成

虽然与该化合物没有直接关系,但一种新型席夫碱 (E)-1-(((3-氟-4-吗啉基苯基)亚氨基)甲基)萘-2-醇,是使用 UV-可见光、红外、质谱和核磁共振光谱技术合成和表征的 。这突出了涉及类似部分的各种化学转化的潜力。

作用机制

Target of Action

The compound, also known as N-[4-({[4-(morpholin-4-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide, primarily targets the Cholesteryl Ester Transfer Protein (CETP) . CETP plays a crucial role in the reverse cholesteryl transfer (RCT) process, which is essential for cardiovascular health .

Mode of Action

The compound interacts with CETP, inhibiting its activity . This inhibition disrupts the RCT process, leading to changes in the levels of low-density lipoprotein cholesterol (LDL-C) and high-density lipoprotein cholesterol (HDL-C) in the body .

Biochemical Pathways

The compound affects the RCT pathway by inhibiting CETP . This leads to a decrease in LDL-C levels and an increase in HDL-C levels . These changes can have downstream effects on cardiovascular health, as high LDL-C levels and low HDL-C levels are associated with an increased risk of cardiovascular disease .

Result of Action

The inhibition of CETP by the compound leads to changes in cholesterol levels in the body . This can result in a decreased risk of cardiovascular disease . Additionally, the compound may have other molecular and cellular effects due to its interaction with CETP .

生化分析

Biochemical Properties

N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cholesteryl ester transfer protein (CETP), where the compound acts as an inhibitor . This interaction is significant because CETP is involved in the reverse cholesteryl transfer process, which is crucial for maintaining cholesterol homeostasis in the body. The inhibition of CETP by N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide can potentially lead to increased levels of high-density lipoprotein (HDL) cholesterol, thereby reducing the risk of cardiovascular diseases .

Cellular Effects

N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide has been shown to exert various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the activity of certain kinases and transcription factors, leading to changes in the expression of genes involved in lipid metabolism and inflammatory responses . Additionally, N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide can alter cellular metabolism by affecting the uptake and utilization of lipids and glucose, which can have implications for metabolic diseases such as diabetes and obesity .

Molecular Mechanism

The molecular mechanism of action of N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide involves several key interactions at the molecular level. The compound binds to specific sites on target enzymes and proteins, leading to inhibition or activation of their activity. For example, its binding to CETP results in the inhibition of CETP activity, thereby preventing the transfer of cholesteryl esters between lipoproteins . This binding interaction is facilitated by the unique structure of the compound, which allows it to fit into the active site of CETP and block its function. Additionally, N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide can modulate the activity of other enzymes involved in lipid metabolism, further contributing to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context. In vitro studies have shown that prolonged exposure to the compound can lead to sustained changes in gene expression and cellular metabolism, which may have implications for its therapeutic use . In vivo studies have also indicated that the compound can have lasting effects on lipid levels and inflammatory responses, further highlighting its potential as a therapeutic agent .

Dosage Effects in Animal Models

The effects of N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide in animal models have been shown to vary with different dosages. At lower doses, the compound exhibits beneficial effects on lipid metabolism and inflammatory responses, with minimal adverse effects . At higher doses, the compound can induce toxic effects, including liver toxicity and alterations in kidney function . These dosage-dependent effects highlight the importance of careful dose optimization in the development of therapeutic applications for the compound. Additionally, threshold effects have been observed, where the compound exhibits significant biochemical and cellular effects only above a certain dosage level .

Metabolic Pathways

N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is involved in several metabolic pathways, particularly those related to lipid metabolism. The compound interacts with enzymes such as CETP and other lipid-modifying enzymes, influencing the flux of lipids and the levels of various metabolites . These interactions can lead to changes in the levels of cholesterol, triglycerides, and other lipids in the body, which can have significant implications for metabolic health . Additionally, the compound may affect the activity of cofactors involved in lipid metabolism, further modulating its biochemical effects .

Transport and Distribution

The transport and distribution of N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Within the cells, it can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . The distribution of the compound within tissues can also vary, with higher concentrations observed in lipid-rich tissues such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For example, the presence of a morpholinophenyl group in the compound’s structure may facilitate its localization to the endoplasmic reticulum, where it can interact with lipid-modifying enzymes . Additionally, the compound may undergo post-translational modifications, such as phosphorylation, which can influence its activity and interactions with other biomolecules .

属性

IUPAC Name |

N-[4-[2-(4-morpholin-4-ylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3S/c26-19(22-16-5-7-18(8-6-16)25-9-11-28-12-10-25)13-17-14-29-21(23-17)24-20(27)15-3-1-2-4-15/h5-8,14-15H,1-4,9-13H2,(H,22,26)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSDAWDGKGMBHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2501096.png)

![N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2501098.png)

![[2-(4-Carbamoylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2501099.png)

![4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2501100.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2501106.png)

![N-cyclopentyl-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2501107.png)

![2-(4-chlorophenyl)-3-(furan-2-yl)-5-(4-methoxyphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2501114.png)

![methyl 3-({[(4E)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)thiophene-2-carboxylate](/img/structure/B2501116.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2501117.png)